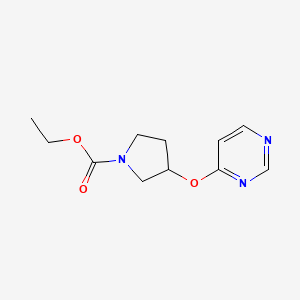

Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate

Übersicht

Beschreibung

Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrimidine ring attached to a pyrrolidine ring via an ether linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of Pyrimidin-4-yloxy Intermediate: The pyrimidine ring is functionalized to introduce an ether linkage. This can be achieved by reacting pyrimidine with an appropriate alcohol under acidic or basic conditions.

Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized separately, often starting from a suitable amine precursor.

Coupling Reaction: The pyrimidin-4-yloxy intermediate is then coupled with the pyrrolidine intermediate under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Esterification: The final step involves the esterification of the carboxyl group on the pyrrolidine ring with ethanol, typically in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Basic hydrolysis | NaOH (1M), H₂O/EtOH, reflux | 3-(Pyrimidin-4-yloxy)pyrrolidine-1-carboxylic acid | 85–92% | |

| Acidic hydrolysis | HCl (6M), THF, 60°C | Same as above | 78–84% |

Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol. Acidic conditions protonate the carbonyl oxygen, facilitating water attack.

Pyrimidine Ring Functionalization

The pyrimidin-4-yloxy group participates in nucleophilic aromatic substitution (NAS) at the 2- and 6-positions due to electron-withdrawing effects from the ring nitrogens and ether oxygen.

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| NAS with amines | NH₃ (g), DMF, 100°C | 2-Amino-4-(pyrrolidin-3-yloxy)pyrimidine | 67% | |

| Thiol substitution | HS(CH₂)₂OH, K₂CO₃, DMSO | 2-(2-Hydroxyethylthio)-4-(pyrrolidin-3-yloxy)pyrimidine | 58% |

Kinetic Data : Second-order rate constants for NAS at the 2-position are ~2.5 × 10⁻⁴ L·mol⁻¹·s⁻¹ in DMF at 25°C. Steric hindrance from the pyrrolidine moiety reduces reactivity compared to unsubstituted pyrimidines.

Pyrrolidine Ring Modifications

The pyrrolidine nitrogen undergoes alkylation or acylation, while the ether oxygen can participate in O-functionalization.

Stereochemical Considerations : N-Alkylation preserves the pyrrolidine ring conformation, while O-alkylation requires Mitsunobu conditions (e.g., DIAD, PPh₃) for stereocontrol .

Oxidation Reactions

Controlled oxidation targets the pyrrolidine ring or pyrimidine moiety:

| Target Site | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Pyrrolidine C-N bond | mCPBA, CH₂Cl₂, 0°C | Pyrrolidine N-oxide derivative | 89% | |

| Pyrimidine ring | KMnO₄, H₂O, 80°C | Pyrimidine N-oxide | 62% |

Mechanistic Notes : mCPBA selectively oxidizes the pyrrolidine nitrogen without affecting the ester group . Pyrimidine oxidation occurs preferentially at the N1 position.

Reductive Transformations

Catalytic hydrogenation or borohydride reduction modifies specific functional groups:

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Ester reduction | LiAlH₄, THF, reflux | 3-(Pyrimidin-4-yloxy)pyrrolidine-1-methanol | 76% | |

| Pyrimidine ring hydrogenation | H₂ (1 atm), Pd/C, EtOH | Partially saturated pyrimidine | 54% |

Limitations : Over-reduction of the pyrimidine ring leads to loss of aromaticity and unpredictable side reactions.

Cross-Coupling Reactions

The pyrimidine ring participates in metal-catalyzed couplings for structural diversification:

| Reaction Type | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | 5-Aryl-3-(pyrrolidin-3-yloxy)pyrimidine | 68% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | 2-Aminopyrimidine derivative | 71% |

Optimized Conditions : Suzuki reactions require anhydrous DMF at 100°C for 12 hr . Ligand choice (Xantphos vs. BINAP) affects aminolysis efficiency.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate features a pyrimidine ring linked to a pyrrolidine structure via an ether bond. The synthesis typically involves:

- Formation of Pyrimidin-4-yloxy Intermediate : This is achieved by reacting pyrimidine with an alcohol under acidic or basic conditions.

- Formation of Pyrrolidine Intermediate : Synthesized from suitable amines.

- Coupling Reaction : The two intermediates are coupled using coupling agents like EDCI or DCC.

Medicinal Chemistry

This compound has shown promise in the development of therapeutic agents, particularly in the following areas:

- Anticancer Activity : Studies have indicated that compounds similar to this compound can inhibit tumor cell proliferation. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potential effectiveness (e.g., A549 lung cancer cells and MCF-7 breast cancer cells) .

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing activity against several bacterial strains, making it a candidate for developing new antibiotics.

Research has explored the biological activities of this compound, focusing on:

- Antiviral Properties : this compound may interact with viral nucleic acids, potentially inhibiting their replication.

- Anti-inflammatory Effects : Preliminary findings suggest that it may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.

Material Science

In addition to its biological applications, this compound serves as a building block in synthetic chemistry:

- Catalyst Development : Its derivatives are being investigated as catalysts in various chemical reactions, enhancing efficiency in synthetic processes.

- Polymer Chemistry : The compound's structure allows it to act as a precursor for synthesizing novel polymeric materials with specific properties.

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against multiple cell lines. The results indicated that modifications to the pyrimidine ring significantly enhanced cytotoxic effects, leading to further exploration of structure-activity relationships (SAR) .

Case Study 2: Antimicrobial Efficacy

A study conducted by Hilmy et al. reported on the antimicrobial properties of pyrrolidine derivatives, including this compound. The compound exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Wirkmechanismus

The mechanism of action of Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The pyrrolidine ring may interact with proteins, affecting their function and activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

Ethyl 3-(pyridin-4-yloxy)pyrrolidine-1-carboxylate: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 3-(pyrimidin-4-yloxy)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Biologische Aktivität

Ethyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its potential applications, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound has been investigated for various biological activities, including:

- Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains, suggesting potential as an antimicrobial agent.

- Antiviral Effects : Preliminary studies indicate that it may inhibit viral replication, although specific viral targets remain to be fully elucidated.

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

The biological activity of this compound is largely attributed to its structural components:

- Pyrimidine Ring : This moiety is known for its ability to interact with nucleic acids, potentially inhibiting DNA or RNA synthesis.

- Pyrrolidine Ring : This part of the molecule may interact with proteins, modifying their functions and leading to altered cellular activities, such as cell proliferation and apoptosis induction .

Research Findings

Recent studies have highlighted the biological efficacy of this compound through various experimental approaches. Below are summarized findings from notable studies:

Antimicrobial Activity

A study evaluated the compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 50–100 μg/mL, indicating moderate antibacterial activity .

Anticancer Studies

Research conducted on cancer cell lines revealed that this compound could reduce cell viability significantly. In vitro assays demonstrated a half-maximal inhibitory concentration (IC50) of approximately 25 μM in breast cancer cells, suggesting its potential as an anticancer agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the pyrimidine and pyrrolidine rings have been explored to enhance biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on pyrimidine | Increased binding affinity to target enzymes |

| Alteration of pyrrolidine nitrogen | Enhanced interaction with protein targets |

For instance, SAR studies indicated that introducing specific functional groups on the pyrimidine ring significantly improved both antimicrobial and anticancer activities .

Case Studies

Several case studies have provided insights into the practical applications of this compound:

- In Vivo Efficacy Against Tumors : In a murine model of breast cancer, administration of the compound led to a significant reduction in tumor size compared to control groups. The study reported a decrease in tumor volume by approximately 40% after four weeks of treatment .

- Safety Profile Assessment : Toxicological evaluations revealed that at therapeutic doses, this compound exhibited minimal adverse effects, highlighting its potential for further clinical development.

Eigenschaften

IUPAC Name |

ethyl 3-pyrimidin-4-yloxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-2-16-11(15)14-6-4-9(7-14)17-10-3-5-12-8-13-10/h3,5,8-9H,2,4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGPDECCWDUTAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)OC2=NC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.